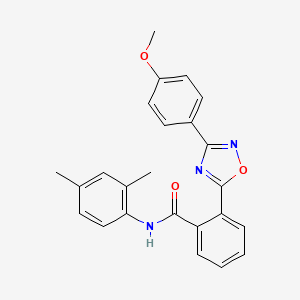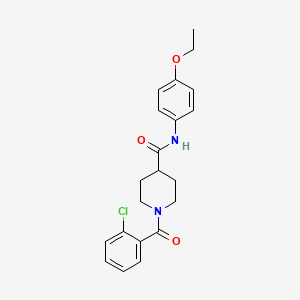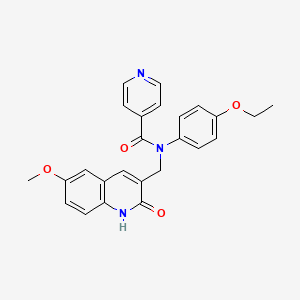![molecular formula C17H17NO7S B7716156 methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)
methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "Methyl BPS" and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Methyl BPS involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, Methyl BPS reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl BPS has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl BPS is its high selectivity towards COX-2, which reduces the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). However, the synthesis of Methyl BPS is a complex process that requires careful attention to detail and precise measurements, which can be challenging for researchers without extensive experience in synthetic chemistry.
Direcciones Futuras
There are several potential future directions for the study of Methyl BPS, including the development of new synthetic methods to increase the yield and purity of the compound. Further research is also needed to determine the potential applications of Methyl BPS in the treatment of various inflammatory and neurodegenerative diseases, as well as its potential side effects and toxicity in humans.
Conclusion:
In conclusion, Methyl BPS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. However, further research is needed to determine its potential side effects and toxicity in humans, as well as its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of Methyl BPS involves a multi-step process that requires several reagents and catalysts. The first step involves the preparation of 4-[(4-butylphenyl)sulfamoyl]phenol, which is then reacted with chloroacetic acid to form Methyl BPS. This process requires careful attention to detail and precise measurements to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Methyl BPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
methyl 2-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-22-17(19)10-23-13-3-5-14(6-4-13)26(20,21)18-9-12-2-7-15-16(8-12)25-11-24-15/h2-8,18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUCLJIQSIYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Benzo[1,3]dioxol-5-ylmethyl)-sulfamoyl]-phenoxy}-acetic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)









